N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methoxy-2-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-23-8-7-21-19(23)28-12-15-9-16(25)17(27-2)10-24(15)11-18(26)22-14-5-3-13(20)4-6-14/h3-10H,11-12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSAUDFNAEAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological effects, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is C₁₃H₁₃FN₂O₂S, with a molecular weight of 280.32 g/mol. It has a melting point range of 121–123 °C, indicating its stability under standard laboratory conditions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃FN₂O₂S |
| Molecular Weight | 280.32 g/mol |
| Melting Point | 121–123 °C |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have shown promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity.
Case Study:
In a study examining thiazole-integrated pyrrolidin-2-one analogues, compound 9 demonstrated an IC50 of 1.61 µg/mL against human glioblastoma U251 cells, suggesting that structural modifications can enhance the anticancer properties of similar compounds .
The proposed mechanism of action involves the inhibition of specific enzymes involved in tumor progression. The presence of the imidazole ring in the compound may contribute to its interaction with biological targets, influencing pathways related to cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure significantly affect biological activity. For example:
- Fluorine Substitution: The introduction of fluorine at the para position on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Methoxy Group: The methoxy group on the pyridine ring has been associated with increased potency in anticancer assays.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits moderate anti-inflammatory properties alongside its anticancer effects.
Table: Summary of Biological Activities
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide. For instance:
- Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching over 85% in some cases .
Other Potential Applications
Beyond oncology, there are indications that this compound may possess:
- Anti-inflammatory Properties : Preliminary studies suggest potential activity against inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
Study 1: Anticancer Efficacy
A recent study explored the anticancer properties of this compound. The study involved:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
This data indicates robust anticancer activity, warranting further investigation into its mechanisms and therapeutic potential .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of related compounds, suggesting that modifications to the core structure could enhance efficacy against 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. Molecular docking studies indicated promising interactions with target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
